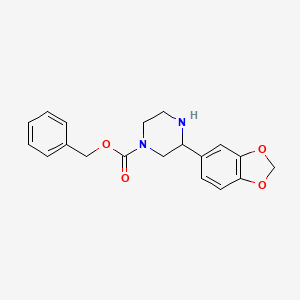

benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate

Description

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate (CAS: 946384-17-4, Molecular Formula: C₁₉H₂₀N₂O₄, Molecular Weight: 340.37) is a piperazine derivative featuring a benzodioxolyl substituent at the 3-position and a benzyl carboxylate group at the 1-position of the piperazine ring . It is synthesized and marketed by Hangzhou Huarong Pharm Co., Ltd., with applications in pharmaceutical research, though commercial availability is currently listed as "discontinued" .

Properties

IUPAC Name |

benzyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(23-12-14-4-2-1-3-5-14)21-9-8-20-16(11-21)15-6-7-17-18(10-15)25-13-24-17/h1-7,10,16,20H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOWUBLSLSSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2H-1,3-benzodioxol-5-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate may act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. These properties suggest potential use in treating depression and anxiety disorders. For instance, the structural analogs have shown efficacy in preclinical models by enhancing serotonin levels in the brain .

2. Pain Management

The compound's interaction with fatty acid amide hydrolase (FAAH) has been studied for its analgesic effects. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to modulate pain perception. This mechanism positions this compound as a candidate for developing new pain relief medications .

Pharmacological Studies

Case Study: Neuropharmacology

A study focusing on the neuropharmacological properties of piperazine derivatives revealed that this compound exhibits significant binding affinity to serotonin receptors. This binding is crucial for its antidepressant-like effects observed in animal models . The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.

Chemical Synthesis and Formulation

Preparation Methods

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzodioxole precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction parameters to enhance yield and purity .

Toxicology and Safety Assessment

As with any pharmaceutical compound, evaluating the safety profile of this compound is essential. Preliminary studies have assessed its toxicity in vitro and in vivo, indicating a favorable safety margin at therapeutic doses. Further toxicological assessments are necessary to ensure compliance with regulatory standards for clinical use.

Potential Future Applications

1. Drug Development

The unique pharmacological profile of this compound suggests that it could serve as a lead compound for drug development targeting mood disorders and chronic pain management.

2. Research Tool

Due to its specific receptor interactions, it can be utilized as a research tool in neuropharmacology to better understand the underlying mechanisms of neurotransmission and pain modulation.

Mechanism of Action

The mechanism of action of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the function of proteins involved in cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

A systematic comparison with structurally related compounds reveals how substituent variations influence physicochemical properties and biological activity:

Physicochemical and Crystallographic Properties

- Target Compound: Limited crystallographic data are available, though storage recommendations (cool, dry place) imply sensitivity to hydrolysis .

- Related Crystallography: details a benzodioxolyl-propenone derivative with a triclinic crystal system (space group P1), highlighting methodologies (e.g., SHELX refinement) applicable to characterizing the target compound .

Biological Activity

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

Chemical Information:

- IUPAC Name: Benzyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate

- Molecular Formula: C19H20N2O4

- Molecular Weight: 340.37 g/mol

- CAS Number: 946384-17-4

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 3-(2H-1,3-benzodioxol-5-yl)piperazine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired ester compound while neutralizing the hydrochloric acid produced during the process .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For instance, it has been suggested that this compound could interfere with proteins linked to cell division, demonstrating potential anticancer properties.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study evaluating various derivatives found that compounds with similar structures demonstrated notable inhibition against cancer cell lines, suggesting a potential role in cancer therapeutics .

Case Study:

In a comparative study on piperazine derivatives, researchers observed that certain analogs exhibited bradycardic effects and vasorelaxant activity. These findings highlight the importance of structural modifications in enhancing biological efficacy .

Effects on Endurance and Recovery

A related compound, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), showed promising results in enhancing swimming endurance in mice. The study reported that treatment with 1-BCP improved liver and muscle glycogen levels while reducing lactic acid and blood urea nitrogen levels significantly compared to controls. This suggests that benzodioxole-containing compounds may have beneficial effects on physical performance and recovery from fatigue .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.37 g/mol |

| CAS Number | 946384-17-4 |

| Antimicrobial Activity | Significant against various pathogens |

| Anticancer Activity | Inhibitory effects on cancer cell lines |

| Effects on Endurance | Improved swimming endurance in mice |

Q & A

Q. What are the optimal reaction conditions for synthesizing benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate?

The synthesis typically involves coupling a benzodioxole-containing intermediate with a piperazine-carboxylate backbone. Key steps include:

- Reagents : Benzyl chloroformate for carboxylate protection, DMF as a solvent, and microwave-assisted heating to enhance reaction rates .

- Catalysts : Base catalysts like triethylamine (TEA) for deprotonation .

- Yields : 57–73% yields are achievable via reflux conditions (50°C, 18–20 hours) .

Q. Table 1: Comparative Synthesis Methods

| Method | Solvent | Catalyst | Yield | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | DMF | TEA | 64% | NMR, HRMS, SFC | |

| Reflux (conventional) | Ethanol | None | 57% | TLC, FTIR |

Q. How can structural characterization be performed to confirm the compound’s identity?

- NMR Spectroscopy : H and C NMR confirm piperazine ring proton environments (δ 3.2–4.0 ppm for N–CH) and benzodioxole aromatic signals (δ 6.7–7.1 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 385.14) .

- FTIR : Key peaks include C=O (1700 cm) and benzodioxole C–O–C (1250 cm) .

Q. What strategies improve solubility for in vitro assays?

- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) via ester hydrolysis .

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral analogs?

- Catalysts : Iridium-catalyzed asymmetric amination achieves >90% enantiomeric excess (ee) using chiral ligands .

- Analysis : Supercritical fluid chromatography (SFC) with chiral columns quantifies ee values .

Q. What structural features drive its biological activity in antifungal assays?

Q. Table 2: Antifungal Activity Data

| Analog | MIC (μg/mL) | Target Fungus | Reference |

|---|---|---|---|

| Parent compound | 12.5 | C. albicans | |

| Methyl-piperazine derivative | 50.0 | C. albicans |

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Q. What methodologies validate purity in pharmacokinetic studies?

- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity thresholds >98% are critical .

- Impurity Profiling : Identify by-products like de-esterified analogs via LC-MS/MS .

Q. How can computational modeling predict binding modes with neurological targets?

- Docking Tools : AutoDock Vina or Schrödinger Suite model interactions with serotonin receptors (5-HT).

- Key Interactions : The benzodioxole group forms π-π stacking with Phe234, while the carboxylate hydrogen-bonds to Lys229 .

Q. Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

Q. Resolving discrepancies in biological assay results

- Standardization : Compare MIC values across identical fungal strains and growth media .

- Control Experiments : Include reference drugs (e.g., fluconazole) to calibrate assay conditions .

4. Data Contradiction Analysis

Example : Conflicting reports on CYP450 inhibition potency (IC = 2 μM vs. 10 μM).

- Root Cause : Variability in liver microsome sources (human vs. rat) and incubation times .

- Resolution : Use human hepatocytes and standardized protocols (e.g., 30-min pre-incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.